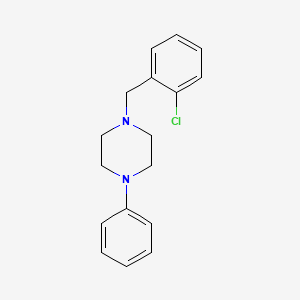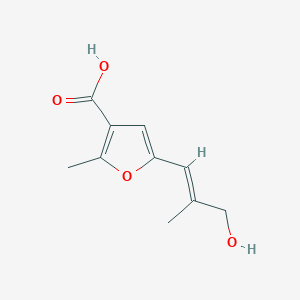
1-(2-chlorobenzyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-phenylpiperazine (CBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBPP has been found to exhibit a range of biological activities, including anticancer, anticonvulsant, and antidepressant effects. In
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to interact with GABA receptors, serotonin receptors, and norepinephrine receptors. By modulating the activity of these receptors, 1-(2-chlorobenzyl)-4-phenylpiperazine can influence various physiological processes, such as neuronal excitability, neurotransmitter release, and mood regulation.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. 1-(2-chlorobenzyl)-4-phenylpiperazine has also been found to modulate the activity of GABA receptors, leading to anticonvulsant effects. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to increase the levels of serotonin and norepinephrine in the brain, leading to antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, 1-(2-chlorobenzyl)-4-phenylpiperazine also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has not been extensively studied for its potential side effects, making it difficult to assess its safety for use in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-4-phenylpiperazine. One direction is to further explore its anticancer activity and identify the specific mechanisms by which it induces apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to assess its safety and potential side effects, particularly with regard to long-term use. Overall, 1-(2-chlorobenzyl)-4-phenylpiperazine has the potential to be a valuable tool for studying various physiological processes and developing new treatments for a range of diseases.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-phenylpiperazine involves the reaction of 2-chlorobenzyl chloride with phenylpiperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-chlorobenzyl)-4-phenylpiperazine. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-phenylpiperazine has also been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to exhibit antidepressant activity by increasing the levels of serotonin and norepinephrine in the brain.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBKOKKWOJYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide](/img/structure/B5630419.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine](/img/structure/B5630422.png)
![8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630431.png)
![2-{9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5630438.png)


![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5630470.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide](/img/structure/B5630471.png)
![1-(5-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5630477.png)
![3-(2-phenoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5630482.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5630491.png)


